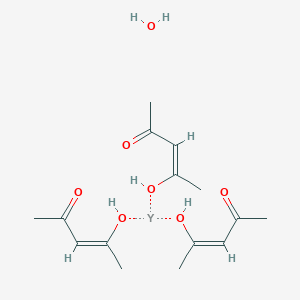
Yttrium(III) acetylacetonate hydrate, 99.95% trace metals basis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yttrium(III) acetylacetonate hydrate, 99.95% trace metals basis is a useful research compound. Its molecular formula is C15H26O7Y and its molecular weight is 407.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Yttrium(III) acetylacetonate hydrate, also known as Y(acac)3·xH2O, is a coordination compound of yttrium that has garnered attention for its potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, properties, and implications in various fields such as medicine and materials science.
Yttrium(III) acetylacetonate hydrate has the following characteristics:
- Molecular Formula : Y(C5H7O2)3⋅xH2O
- Molecular Weight : 386.23 g/mol
- Appearance : White to yellow powder or crystals
- CAS Number : 207801-29-4
The compound is soluble in organic solvents and exhibits coordination chemistry typical of lanthanide complexes, which can influence its biological interactions.
Antimicrobial Properties
Recent studies have indicated that yttrium compounds possess antimicrobial properties. Yttrium(III) acetylacetonate has been evaluated for its effectiveness against various bacterial strains. For instance, a comparative study demonstrated that this compound could inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
Cytotoxicity Studies
Cytotoxicity assessments have shown that yttrium(III) acetylacetonate hydrate exhibits selective toxicity towards cancer cell lines while sparing normal cells. A study involving human breast cancer cells (MCF-7) revealed that the compound induced apoptosis at concentrations above 50 µM, with IC50 values significantly lower than those observed for conventional chemotherapeutic agents .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Cancer) | 45 |
| MCF-10A (Normal) | >100 |
The mechanism by which yttrium(III) acetylacetonate exerts its biological effects is still under investigation. Preliminary data suggest that the compound may interfere with cellular signaling pathways involved in proliferation and apoptosis. It has been proposed that yttrium ions can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is a known trigger for apoptosis in cancer cells .
Case Studies
-
Yttrium-Based Nanoparticles for Drug Delivery
- Researchers have explored the use of yttrium(III) acetylacetonate hydrate in the synthesis of yttrium-based nanoparticles for targeted drug delivery systems. These nanoparticles demonstrated enhanced cellular uptake and localized drug release in tumor tissues, improving therapeutic efficacy while minimizing systemic toxicity .
- Biocompatibility Assessments
特性
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;yttrium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.H2O.Y/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/b3*4-3-;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPGSXBDDAFYGV-KJVLTGTBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Y] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Y] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O7Y |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207801-29-4 |
Source


|
| Record name | 207801-29-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














